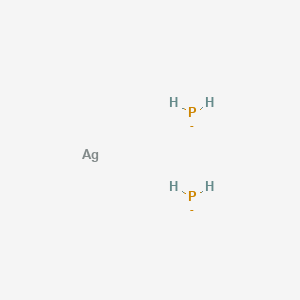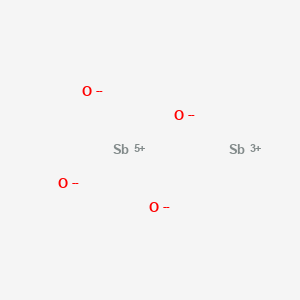
Edta dimagnesium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Edta dimagnesium salt is synthesized by reacting ethylenediaminetetraacetic acid with magnesium hydroxide or magnesium oxide in an aqueous solution. The reaction typically occurs under controlled pH conditions to ensure the complete formation of the dimagnesium salt. The general reaction can be represented as:
H4EDTA+2Mg(OH)2→Mg2EDTA+4H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors where ethylenediaminetetraacetic acid is mixed with magnesium hydroxide. The mixture is stirred and heated to facilitate the reaction. The resulting solution is then filtered and dried to obtain the solid this compound .
化学反応の分析
Types of Reactions
Edta dimagnesium salt primarily undergoes complexation reactions with metal ions. It can form stable complexes with a variety of metal ions, including calcium, iron, and zinc. These reactions are crucial in applications such as water treatment and analytical chemistry.
Common Reagents and Conditions
The complexation reactions typically occur in aqueous solutions with a controlled pH. Common reagents include metal salts such as calcium chloride, ferric chloride, and zinc sulfate. The reactions are often carried out at room temperature, although some may require slight heating to enhance the reaction rate .
Major Products Formed
The major products of these reactions are the metal-EDTA complexes, such as calcium-EDTA, iron-EDTA, and zinc-EDTA. These complexes are highly stable and soluble in water, making them useful in various applications .
科学的研究の応用
Edta dimagnesium salt has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent in complexometric titrations to determine the concentration of metal ions in solutions.
Biology: It is employed in cell culture media to bind divalent cations and prevent cell clumping.
Medicine: It is used in chelation therapy to treat heavy metal poisoning by binding to toxic metal ions and facilitating their excretion from the body.
Industry: It is used in water treatment processes to remove metal ions that cause hardness and scaling
作用機序
The mechanism of action of Edta dimagnesium salt involves the formation of stable complexes with metal ions. The ethylenediaminetetraacetic acid molecule has multiple binding sites that can coordinate with metal ions, effectively sequestering them and preventing their participation in unwanted reactions. This chelation process is crucial in applications such as water treatment and medical treatments for heavy metal poisoning .
類似化合物との比較
Similar Compounds
- Ethylenediaminetetraacetic acid disodium magnesium salt
- Ethylenediaminetetraacetic acid dipotassium magnesium salt
- Ethylenedinitrilotetraacetic acid dipotassium magnesium salt
Uniqueness
Edta dimagnesium salt is unique due to its specific binding affinity for magnesium ions, which makes it particularly effective in applications where magnesium is a target ion. Compared to other similar compounds, it offers a balanced chelation capacity and solubility, making it versatile for various industrial and medical applications .
特性
IUPAC Name |
dimagnesium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.2Mg/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;2*+2/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXKSDJIIYUSQP-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Mg+2].[Mg+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Mg2N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39377-66-7 |
Source


|
| Record name | Magnesate(2-), [[N,N′-1,2-ethanediylbis[N-[(carboxy-κO)methyl]glycinato-κN,κO]](4-)]-, magnesium (1:1), (OC-6-21)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39377-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(3S,4S,5R,6R)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate](/img/structure/B1143581.png)




